molecular formula C17H12BrN3O5 B4329587 7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

Cat. No.: B4329587
M. Wt: 418.2 g/mol
InChI Key: ZFDNBMSIXWFZSM-UHFFFAOYSA-N
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Description

7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a nitrophenyl group attached to an oxadiazole-indole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination of the indole core using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the brominated indole with a nitrile oxide, generated in situ from a nitro compound and a base.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where the hydroxyl group of the intermediate is reacted with an ethylating agent such as ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom and ethoxy group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE is unique due to its combination of a bromine atom, an ethoxy group, and a nitrophenyl group within an oxadiazole-indole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-3a-ethoxy-1-(3-nitrophenyl)-[1,2,4]oxadiazolo[4,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c1-2-25-17-15(22)13-9-11(18)6-7-14(13)20(17)16(19-26-17)10-4-3-5-12(8-10)21(23)24/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDNBMSIXWFZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(=O)C3=C(N1C(=NO2)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 2
7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 3
7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 4
7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 5
7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 6
7-BROMO-9A-ETHOXY-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

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